molecular formula C2Br4F2 B14160734 Ethane, 1,1,1,2-tetrabromo-2,2-difluoro- CAS No. 3470-67-5

Ethane, 1,1,1,2-tetrabromo-2,2-difluoro-

Cat. No.: B14160734
CAS No.: 3470-67-5
M. Wt: 381.63 g/mol
InChI Key: HEYVBXDVCOLMEZ-UHFFFAOYSA-N
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Description

Ethane, 1,1,1,2-tetrabromo-2,2-difluoro- is a halogenated hydrocarbon with the molecular formula C₂H₂Br₄F₂. This compound is characterized by the presence of four bromine atoms and two fluorine atoms attached to an ethane backbone. It is a member of the broader class of organohalogen compounds, which are known for their diverse applications in various fields, including industrial processes and scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethane, 1,1,1,2-tetrabromo-2,2-difluoro- typically involves the halogenation of ethane derivatives. One common method is the bromination of 1,1,1,2-tetrafluoroethane using bromine in the presence of a catalyst. The reaction conditions often require controlled temperatures and pressures to ensure the selective addition of bromine atoms to the ethane backbone.

Industrial Production Methods

Industrial production of Ethane, 1,1,1,2-tetrabromo-2,2-difluoro- may involve large-scale halogenation processes. These processes are designed to maximize yield and purity while minimizing by-products. The use of continuous flow reactors and advanced separation techniques, such as distillation and crystallization, are common in industrial settings to achieve high efficiency and product quality.

Chemical Reactions Analysis

Types of Reactions

Ethane, 1,1,1,2-tetrabromo-2,2-difluoro- undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other halogens or functional groups under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form less halogenated derivatives.

    Elimination Reactions: Under certain conditions, elimination of halogen atoms can occur, leading to the formation of alkenes or alkynes.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are commonly employed.

    Elimination: Strong bases such as potassium tert-butoxide (t-BuOK) can induce elimination reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield ethane derivatives with different halogen atoms, while reduction reactions can produce partially dehalogenated compounds.

Scientific Research Applications

Ethane, 1,1,1,2-tetrabromo-2,2-difluoro- has several applications in scientific research:

    Biology: The compound can be used in studies involving halogenated hydrocarbons and their biological effects.

    Medicine: Research into the pharmacological properties of halogenated compounds often includes Ethane, 1,1,1,2-tetrabromo-2,2-difluoro- as a model compound.

    Industry: It is utilized in the development of flame retardants and other specialty chemicals.

Mechanism of Action

The mechanism of action of Ethane, 1,1,1,2-tetrabromo-2,2-difluoro- involves its interaction with molecular targets through halogen bonding and other non-covalent interactions. These interactions can affect the reactivity and stability of the compound, influencing its behavior in chemical and biological systems. The specific pathways involved depend on the context of its use, such as in synthetic chemistry or biological studies.

Comparison with Similar Compounds

Similar Compounds

    Ethane, 1,1,1,2-tetrachloro-2,2-difluoro-: Similar in structure but with chlorine atoms instead of bromine.

    Ethane, 1,1,2,2-tetrabromo-: Lacks the fluorine atoms present in Ethane, 1,1,1,2-tetrabromo-2,2-difluoro-.

    Ethane, 1,1,1-trichloro-2,2-difluoro-: Contains three chlorine atoms and two fluorine atoms.

Uniqueness

Ethane, 1,1,1,2-tetrabromo-2,2-difluoro- is unique due to its specific combination of bromine and fluorine atoms, which imparts distinct chemical properties. This combination allows for unique reactivity patterns and applications that are not observed in similar compounds with different halogen substitutions.

Properties

CAS No.

3470-67-5

Molecular Formula

C2Br4F2

Molecular Weight

381.63 g/mol

IUPAC Name

1,1,1,2-tetrabromo-2,2-difluoroethane

InChI

InChI=1S/C2Br4F2/c3-1(4,5)2(6,7)8

InChI Key

HEYVBXDVCOLMEZ-UHFFFAOYSA-N

Canonical SMILES

C(C(Br)(Br)Br)(F)(F)Br

Origin of Product

United States

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